REACTION_CXSMILES
|
[C-]#N.[Na+].[N+:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])#[C-:5].C(O[C:15](=[S:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)C>C(O)C>[CH2:10]([O:9][C:7]([C:6]1[N:4]=[CH:5][S:22][C:15]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:8])[CH3:11] |f:0.1|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OCC
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC=CC=C1)=S
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture at 50° C. for 96 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepare
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo to an oil
|
Reaction Time |
96 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=CSC1C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |